4,6-Dibromo-1H-indazol-3-amine

Physicochemical profiling Drug-likeness Medicinal chemistry design

4,6-Dibromo-1H-indazol-3-amine is a dihalogenated 3-aminoindazole heterocycle (molecular formula C7H5Br2N3, exact mass 290.94 g/mol) bearing bromine substituents at the 4- and 6-positions of the indazole core. The compound serves as a versatile synthetic intermediate and a privileged scaffold within kinase inhibitor medicinal chemistry programs, with the 3-aminoindazole motif recognized as a key hinge-binding element in numerous ATP-competitive kinase inhibitors.

Molecular Formula C7H5Br2N3
Molecular Weight 290.94 g/mol
CAS No. 796970-45-1
Cat. No. B1441842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-1H-indazol-3-amine
CAS796970-45-1
Molecular FormulaC7H5Br2N3
Molecular Weight290.94 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2N)Br)Br
InChIInChI=1S/C7H5Br2N3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12)
InChIKeyCAQVLZGFRLIJEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromo-1H-indazol-3-amine (CAS 796970-45-1): Baseline Characteristics and Scientific Identity


4,6-Dibromo-1H-indazol-3-amine is a dihalogenated 3-aminoindazole heterocycle (molecular formula C7H5Br2N3, exact mass 290.94 g/mol) bearing bromine substituents at the 4- and 6-positions of the indazole core [1]. The compound serves as a versatile synthetic intermediate and a privileged scaffold within kinase inhibitor medicinal chemistry programs, with the 3-aminoindazole motif recognized as a key hinge-binding element in numerous ATP-competitive kinase inhibitors [2]. Commercial sources typically supply this compound at ≥95% purity, and it is classified as a hazardous substance (H302, H315, H319, H335) .

Procurement Rationale: Why 4,6-Dibromo-1H-indazol-3-amine Cannot Be Simply Replaced by Generic Indazole Analogs


Within the 3-aminoindazole compound class, substitution pattern, halogen identity, and halogen count exert non-trivial effects on molecular recognition, physicochemical properties, and downstream synthetic utility. The 4,6-dibromo substitution pattern confers a distinct combination of elevated lipophilicity (XLogP3 2.6), higher molecular weight, and the presence of two chemically addressable cross-coupling handles, each exhibiting differential steric and electronic environments [1]. These properties diverge substantially from mono-halogenated analogs such as 4-bromo-1H-indazol-3-amine (MW 212.05, XLogP3 ~1.9), meaning that potency, selectivity, solubility, and the feasibility of sequential derivatization cannot be assumed to be interchangeable [2]. The quantitative evidence below demonstrates exactly where the dibromo substitution exerts measurable differentiation relative to the closest mono-halogenated and unsubstituted comparators.

Quantitative Differentiation Guide: 4,6-Dibromo-1H-indazol-3-amine Procurement Evidence


Lipophilicity Differentiation: LogP Comparison Against Mono-Halogenated 3-Aminoindazole Analogs

4,6-Dibromo-1H-indazol-3-amine exhibits an XLogP3-AA value of 2.6, representing a 0.7 log unit increase over 6-bromo-1H-indazol-3-amine (XLogP3-AA 1.9) and a 0.8 log unit increase over the unsubstituted 3-amino-1H-indazole (XLogP3-AA 1.8). This elevated lipophilicity from the second bromine atom at the 4-position directly impacts membrane permeability potential and heme-binding affinity in IDO1/TDO enzyme systems [1][2].

Physicochemical profiling Drug-likeness Medicinal chemistry design

Aqueous Solubility Differential: 4,6-Dibromo-1H-indazol-3-amine vs. Unsubstituted 3-Aminoindazole

The aqueous solubility of 4,6-dibromo-1H-indazol-3-amine is experimentally determined as 0.1 g/L (at 25°C), equivalent to ~0.34 mM . By comparison, the unsubstituted 3-amino-1H-indazole (CAS 874-05-5) has a reported solubility of approximately 10 mg/mL (75 mM) in DMSO-PBS mixtures, reflecting substantially greater aqueous compatibility [1]. This 200-fold solubility differential is a direct consequence of the two heavy bromine substituents and must be accounted for when designing enzymatic or cellular assay protocols.

Solubility Formulation In vitro assay design

Dual Halogen Handle for Sequential Cross-Coupling: Synthetic Differentiation from Mono-Bromo Analogs

The presence of two aryl bromide substituents at sterically and electronically distinct positions (C4 and C6) on the indazole ring enables sequential, chemoselective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) [1]. In contrast, mono-bromo analogs such as 4-bromo-1H-indazol-3-amine (CAS 914311-50-5) and 6-bromo-1H-indazol-3-amine each provide only a single derivatization handle. The C4-bromine is ortho to the 3-amino group and experiences greater steric hindrance, while the C6-bromine is para to the pyrazole nitrogen and is more electronically activated, creating a reactivity differential that can be exploited for regioselective transformations [2].

Organic synthesis Cross-coupling Structure-activity relationship exploration

3-Aminoindazole Scaffold in Kinase Inhibition: Class-Level Potency Evidence Supporting the Core Architecture

The 3-aminoindazole motif constitutes the central pharmacophore of the clinically advanced kinase inhibitor entrectinib (ALK/ROS1/TRK inhibitor, Phase II/III) [1]. Within structure-activity relationship studies on indazole-based kinase inhibitors, 3-amino-1H-indazole derivatives have demonstrated broad-spectrum antiproliferative activity, with lead compound W24 achieving IC50 values of 0.43–3.88 μM across HT-29, MCF-7, A549, HepG2, and HGC-27 cancer cell lines via PI3K/AKT/mTOR pathway modulation [2]. While these specific IC50 values are not from 4,6-dibromo-1H-indazol-3-amine itself, they establish the 3-aminoindazole core as a validated kinase inhibitor scaffold, and the dibromo substitution pattern provides the synthetic versatility to optimize substituents at the 4- and 6-positions that interact with kinase pockets A and B, respectively [3].

Kinase inhibition Drug discovery Scaffold selection

Heme-Binding and IDO1/TDO Inhibitory Potential: 4,6-Disubstitution Pattern Rationale

A systematic SAR study on 4,6-disubstituted-1H-indazoles demonstrated that substituents at the 4- and 6-positions interact with IDO1 pockets B and A, respectively, and that good fit in pocket A is essential for high IDO1 inhibitory activity [1]. The lead compound 35 from this series achieved an IDO1 enzymatic IC50 of 0.74 μM (HeLa cell IC50 of 1.37 μM) and a TDO enzymatic IC50 of 2.93 μM (A172 cell IC50 of 7.54 μM), with confirmed in vivo antitumor activity in a CT26 xenograft model [1]. While these data are from 1H-indazoles lacking the 3-amino group, they establish that the 4,6-disubstitution pattern is pharmacologically productive for dual IDO1/TDO inhibition. 4,6-Dibromo-1H-indazol-3-amine incorporates this same substitution geometry while adding a 3-amino group that can serve as a hydrogen bond donor/acceptor for additional target interactions or as a synthetic handle for further diversification [2].

Cancer immunotherapy IDO1/TDO inhibition Heme-binding

Purity Specification and Supply Chain Reliability: Vendor-Committed Analytical Standards

Commercially available 4,6-dibromo-1H-indazol-3-amine is supplied with a minimum purity specification of 95% (typical: 96–98%) as verified by HPLC and/or NMR, with recommended storage at 2–8°C in sealed, dry conditions . This contrasts with certain mono-halogenated analogs such as 4-chloro-1H-indazol-3-amine (CAS 20925-60-4), which is typically supplied at 97% purity with a defined melting point of 157–159°C, and 4-bromo-1H-indazol-3-amine (CAS 914311-50-5), supplied at 95–97% purity with molecular weight 212.05 g/mol . The higher molecular weight and dual-halogen composition of the dibromo compound inherently reduce the probability of isobaric impurities co-eluting during chromatographic purification, an advantage in procurement quality assurance.

Quality control Procurement Reproducibility

Optimal Application Scenarios for 4,6-Dibromo-1H-indazol-3-amine Based on Differentiated Evidence


Parallel Kinase Inhibitor Library Synthesis via Sequential Cross-Coupling at C4 and C6

Medicinal chemistry teams constructing kinase-focused libraries can exploit the steric and electronic differentiation between the C4 and C6 aryl bromides to perform sequential Suzuki-Miyaura or Buchwald-Hartwig couplings. The C6-bromine (para to the pyrazole N-2) is more electronically activated and can be addressed first under mild conditions, followed by the sterically hindered C4-bromine under more forcing conditions. This divergent strategy, supported by published regioselective cross-coupling protocols for unprotected indazoles [1], enables the generation of a matrix of 4,6-disubstituted-3-aminoindazoles from a single purchased building block rather than requiring separate syntheses of multiple mono-halogenated precursors.

IDO1/TDO Dual Inhibitor Hit-to-Lead Optimization Starting Point

Building on the established SAR showing that 4,6-disubstituted indazoles engage IDO1 pockets A and B for potent dual inhibition (lead compound IC50 = 0.74 μM enzymatic, 1.37 μM cellular) [1], 4,6-dibromo-1H-indazol-3-amine serves as an ideal unelaborated core for hit-to-lead campaigns. The 3-amino group provides an additional vector for introducing amide, sulfonamide, or urea substituents that can interact with the heme iron or peripheral residues of IDO1/TDO, while the two bromine atoms allow systematic exploration of pocket A (6-position) and pocket B (4-position) requirements through parallel chemistry.

Pharmaceutical Impurity Reference Standard and Analytical Method Development

Several Chinese pharmaceutical intermediate suppliers list 4,6-dibromo-1H-indazol-3-amine specifically as a pharmaceutical impurity reference material and as a chemical synthesis intermediate [1]. Its high molecular weight (290.94 g/mol), characteristic isotopic pattern from two bromine atoms (distinctive 1:2:1 M:M+2:M+4 mass spectral signature), and defined purity specifications (≥95%) make it suitable for use as a reference standard in HPLC-MS impurity profiling of indazole-containing active pharmaceutical ingredients, where unambiguous identification and quantification are critical for regulatory compliance.

Physicochemical Property Benchmarking for Fragment-Based and Property-Guided Drug Design

The experimentally determined low aqueous solubility (0.1 g/L, ~0.34 mM at 25°C) [1] and elevated computed lipophilicity (XLogP3 = 2.6) of 4,6-dibromo-1H-indazol-3-amine make it a useful benchmarking compound for assessing the property impact of heavy halogenation on the 3-aminoindazole scaffold. Structure-property relationship (SPR) studies can use this compound as the dihalogenated extreme in a matrix that includes the unsubstituted parent (XLogP3 = 1.8, high solubility) and mono-halogenated intermediates, enabling deconvolution of the additive contributions of each bromine atom to solubility, lipophilicity, and permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dibromo-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.